

SGC-CBP30: Mechanism and Quantitative Data

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Sgc-cbp30

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SGC-CBP30 is a potent and selective chemical probe that inhibits the bromodomains of the transcriptional coactivators CBP and EP300. Its primary cellular mechanism of action is the direct transcriptional suppression of the oncogenic transcription factor IRF4 and its downstream target, MYC. This disruption of the IRF4/MYC axis leads to cell cycle arrest and apoptosis, particularly in multiple myeloma cells [1].

The table below summarizes key quantitative data for **SGC-CBP30** from the search results:

Parameter	Value	Assay Type / Context	Notes
IC₅₀ (CBP Bromodomain)	0.28 μM [1]	Cellular NanoBRET (CBP-H3.3 interaction)	Measured in HEK293 cells. Demonstrates cellular target engagement.
	2.268 μM [2]	Biochemical/Biophysical NanoBRET (CREBBP-BD/Histone H3.3)	Measured in a commercial assay service; highlights variability between specific assay conditions.
GI₅₀ (Anti-proliferation)	< 3 μM [1]	Cell Viability (Multiple Myeloma cell lines)	Confirms potent anti-proliferative effect in sensitive cell types.
Biochemical Kd (CBP/EP300)	~0.02-0.04 μM [1]	AlphaLISA (Isolated bromodomains)	Confirms high biochemical affinity and selectivity over BET bromodomains.

Application Note: Target Engagement Assay for **SGC-CBP30**

This protocol outlines a live-cell NanoBRET target engagement assay to quantify the binding of **SGC-CBP30** to CBP bromodomains, adapted from general NanoBRET principles and specific research applications [1] [3] [4].

Principle

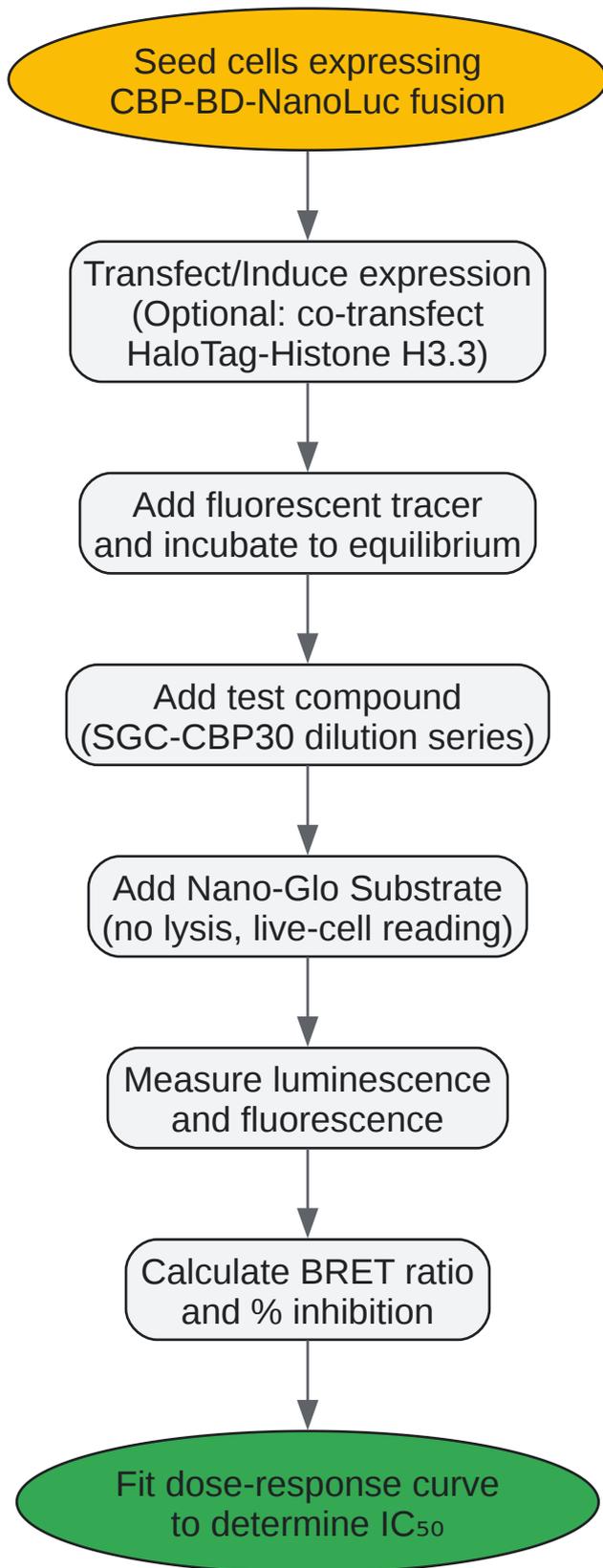
The assay measures the ability of **SGC-CBP30** to displace a fluorescent tracer that binds to the CBP bromodomain. The target protein (CBP bromodomain) is fused to **NanoLuc luciferase (Nluc)**. A cell-permeable, fluorescent **bromodomain tracer** binds to the CBP-Nluc fusion protein. The close proximity allows for **Bioluminescence Resonance Energy Transfer (BRET)** from Nluc to the tracer. When a competing small molecule like **SGC-CBP30** binds to the bromodomain, it displaces the tracer, reducing the BRET signal in a dose-dependent manner [3] [4].

Key Materials

- **Cells:** HEK293 or other relevant cell lines (e.g., multiple myeloma lines like LP-1 for phenotypic studies) [1] [2].
- **Plasmid:** Expressing **CBP bromodomain fused to Nluc** [1] [4].
- **Tracer:** Cell-permeable fluorescent tracer for bromodomains (e.g., HaloTag NanoBRET 618 Ligand used with a HaloTagged-histone H3.3 construct for an interaction assay) [2] [4].
- **Controls:**
 - **High Control:** DMSO vehicle only (maximum BRET signal).
 - **Low Control:** Saturated concentration of unlabeled competitor (e.g., 10 μ M **SGC-CBP30**) to define non-specific binding and maximum signal inhibition [1].
- **Compounds:** **SGC-CBP30** (test compound) for 10-point, 3-fold serial dilution (e.g., starting from 10 μ M) [2].
- **Reagents:**
 - **Nano-Glo Substrate:** To activate Nluc and generate the donor signal [4].
 - **Cell culture medium and assay buffers.**

Experimental Workflow

The following diagram illustrates the key steps in the live-cell NanoBRET target engagement assay:



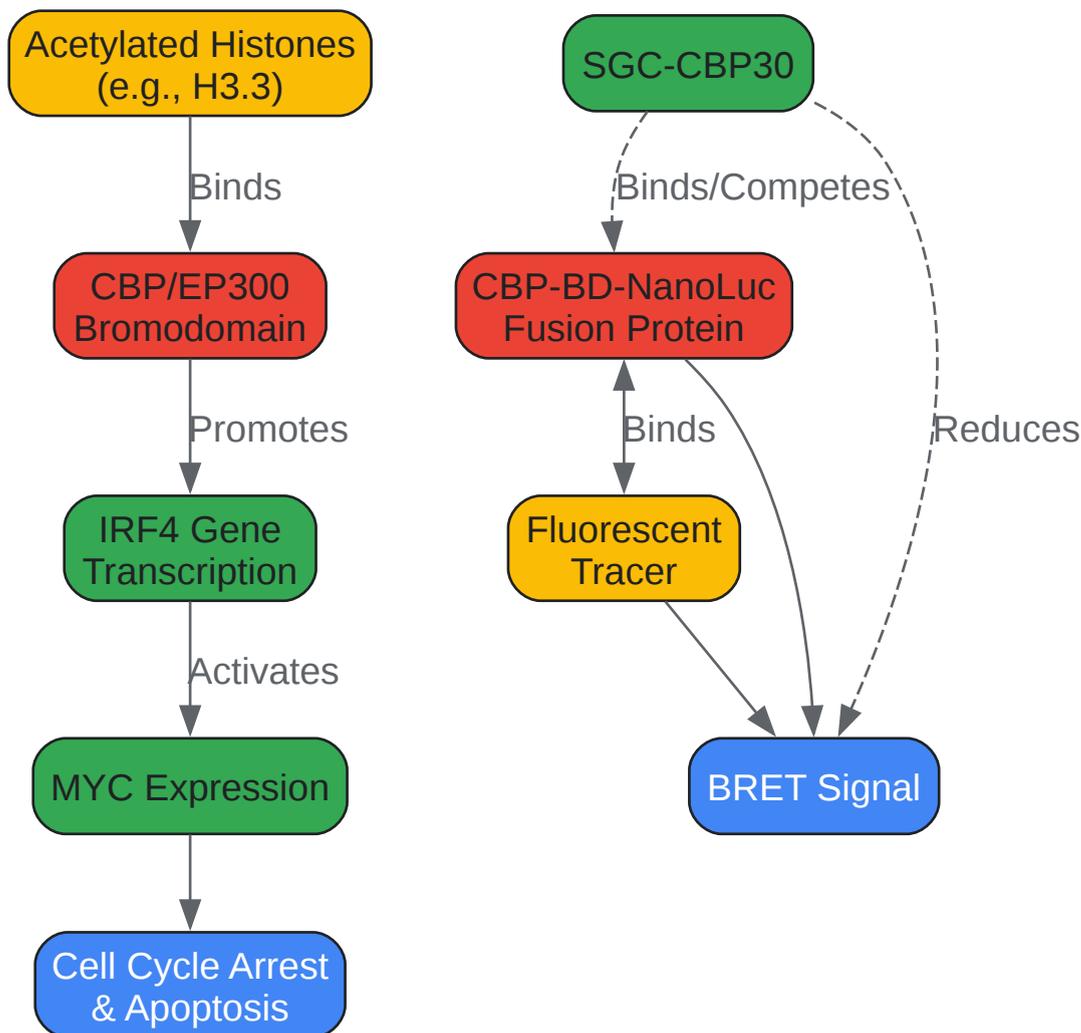
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Data Analysis

- **BRET Ratio:** Calculate for each well: $\text{BRET Ratio} = \frac{\text{Acceptor Emission @ 610-665 nm}}{\text{Donor Emission @ 435-500 nm}}$ [4].
- **% Inhibition:** Calculate for each compound concentration: $\% \text{ Inhibition} = 100 \times \left(1 - \frac{\text{BRET}_{\text{compound}} - \text{BRET}_{\text{low_control}}}{\text{BRET}_{\text{high_control}} - \text{BRET}_{\text{low_control}}}\right)$.
- **IC₅₀ Determination:** Plot % Inhibition versus $\log_{10}(\text{compound concentration})$ and fit the data using a four-parameter logistic (4PL) nonlinear regression model in software like GraphPad Prism [2].

Biological Pathway and Assay Rationale

To contextualize the assay, the diagram below illustrates the key biological pathway targeted by **SGC-CBP30** and how the NanoBRET assay models this interaction.



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Key Considerations for Researchers

- **Cellular Context is Critical:** The potent anti-proliferative effect of **SGC-CBP30** is highly cell-type-specific, with marked sensitivity observed in multiple myeloma cells due to their dependence on the IRF4 oncogenic network [1].
- **Tracer and Construct Design:** While this protocol outlines the core principle, developing a robust assay requires careful selection and validation of the fluorescent tracer and the Nluc fusion construct. Using pre-optimized systems from commercial providers can save significant time and resources [3] [4].
- **Cross-Platform Tracer Potential:** Emerging research suggests that some BODIPY-based fluorescent tracers may function across both biochemical (TR-FRET) and cellular (NanoBRET) assay

platforms, which could streamline the drug discovery process from in vitro to cellular target engagement studies [5].

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To cite this document: Smolecule. [SGC-CBP30: Mechanism and Quantitative Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548917#sgc-cbp30-nanobret-target-engagement-assay>]

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